molecular formula C11H10BrNO4 B8092884 ethyl 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate

ethyl 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate

Numéro de catalogue: B8092884
Poids moléculaire: 300.10 g/mol
Clé InChI: YPPAIZMLBLUVOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a brominated benzoxazine derivative characterized by a fused bicyclic structure. The compound features a 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine core substituted with a bromine atom at the 6-position and an ethyl carboxylate group at the 2-position. Its synthesis typically involves nucleophilic substitution reactions, such as the condensation of 2-amino-4-bromophenol with ethyl 2,3-dibromopropanoate in the presence of K₂CO₃ in dry acetone . The compound’s IR spectrum shows a carbonyl (C=O) stretch at ~1755 cm⁻¹, confirming the ester and ketone functionalities .

This molecule serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing sulfonamide derivatives via Suzuki cross-coupling reactions . Its bromine substituent enhances electrophilic reactivity, enabling further functionalization .

Propriétés

IUPAC Name

ethyl 6-bromo-3-oxo-4H-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO4/c1-2-16-11(15)9-10(14)13-7-5-6(12)3-4-8(7)17-9/h3-5,9H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPAIZMLBLUVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)NC2=C(O1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation of o-Aminophenol Derivatives

The benzoxazine core is typically constructed via cyclocondensation between substituted o-aminophenols and ethyl glyoxylate. For example, 5-bromo-2-aminophenol reacts with ethyl glyoxylate in toluene under reflux to form the 3,4-dihydro-2H-benzo[b]oxazine scaffold. A study demonstrated that using p-toluenesulfonic acid (PTSA) as a catalyst at 110°C for 12 hours achieves a 68% yield. The reaction proceeds through imine formation followed by intramolecular cyclization, as confirmed by 1H^{1}\text{H}-NMR monitoring.

Bromination at the 6-Position

Direct bromination of the unsubstituted benzoxazine intermediate is challenging due to competing side reactions. Electrophilic bromination using N \text{N}-bromosuccinimide (NBS) in dichloromethane at 0°C selectively introduces bromine at the 6-position. A patent disclosed that adding a catalytic amount of iron(III) chloride (2 mol%) enhances regioselectivity, yielding 72% of the monobrominated product. Alternative methods employing bromine in acetic acid resulted in lower yields (45–50%) due to over-bromination.

Esterification and Functionalization

The ethyl ester group is introduced via nucleophilic acyl substitution. Treatment of 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylic acid with ethyl chloroformate in the presence of triethylamine (TEA) provides the target compound in 78% yield. Microwave-assisted esterification (100°C, 30 minutes) reduces reaction time by 60% compared to conventional heating.

Optimization Strategies and Reaction Engineering

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps. For instance, cyclocondensation under microwave conditions (150 W, 90°C) completes in 2 hours versus 12 hours thermally, with a marginal yield improvement (70% to 73%). This method minimizes decomposition of heat-sensitive intermediates.

Phase-Transfer Catalysis

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions. In a two-phase system (toluene/water), TBAB increased bromination efficiency by 15%, attributed to enhanced mass transfer of bromide ions.

Protecting Group Strategies

Protecting the oxazine nitrogen with a 4-methoxybenzyl (PMB) group prevents unwanted side reactions during bromination. Deprotection using trifluoroacetic acid (TFA) restores the free amine without degrading the ester moiety.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H^{1}\text{H}-NMR (600 MHz, CDCl3_3): δ 7.21 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H, Ar-H), 6.89 (s, 1H, Ar-H), 4.62 (s, 2H, OCH2_2), 4.28 (q, J=7.1HzJ = 7.1 \, \text{Hz}, 2H, COOCH2_2), 1.32 (t, J=7.1HzJ = 7.1 \, \text{Hz}, 3H, CH3_3).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).

  • Mass Spectrometry : [M+H]+^+ m/z 300.10 (calculated for C11_{11}H10_{10}BrNO4_4).

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (%)
Conventional HeatingToluene, 12 h, 110°C6895
Microwave-Assisted150 W, 2 h, 90°C7398
Phase-Transfer CatalysisTBAB, 6 h, 25°C7297

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of benzo[b][1,4]oxazine compounds exhibit significant anticancer properties. Ethyl 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. Research suggests that the bromine substituent enhances the compound's interaction with biological targets, potentially leading to apoptosis in malignant cells .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies show that it exhibits moderate to strong inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development in antibiotic formulations .

Material Science

Polymer Chemistry
In material science, ethyl 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate serves as a building block in the synthesis of novel polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties for applications in coatings and adhesives .

Nanocomposites
The compound is being explored as a component in nanocomposites. Its integration into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for high-performance applications in aerospace and automotive industries .

Synthetic Organic Chemistry

Synthetic Intermediates
Ethyl 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is utilized as a synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows chemists to introduce various functional groups through substitution reactions, facilitating the synthesis of pharmaceuticals and agrochemicals .

Reagent in Organic Synthesis
The compound acts as a reagent in various organic transformations. It has been employed in cyclization reactions and as a precursor for synthesizing other heterocyclic compounds, which are vital in drug discovery and development .

Case Studies

Study Title Focus Area Findings Reference
Anticancer Activity of Benzo[b][1,4]oxazinesMedicinal ChemistryDemonstrated significant cytotoxicity against breast cancer cells
Antimicrobial Efficacy of Novel CompoundsMicrobiologyShowed effective inhibition against E. coli and S. aureus
Development of High-performance PolymersMaterial ScienceEnhanced mechanical properties in polymer blends
Synthetic Applications of HeterocyclesOrganic ChemistryEffective reagent for synthesizing complex structures

Mécanisme D'action

The mechanism of action of ethyl 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparaison Avec Des Composés Similaires

Reactivity and Functionalization

  • Bromine vs. Chlorine Substituents : The bromine atom in the target compound exhibits higher reactivity in cross-coupling reactions compared to chlorine analogs. For example, Suzuki reactions with 6-bromo derivatives proceed efficiently, while chloro-substituted analogs require harsher conditions .
  • Ester Group Variations : Replacing the ethyl carboxylate (COOEt) with a methyl group (COOMe) reduces steric hindrance, as seen in methyl 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate. This modification enhances binding to enzymatic active sites, as observed in protein S-a inhibitors .

Activité Biologique

Ethyl 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (CAS: 1245708-51-3) is a heterocyclic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H10BrNO4
Molecular Weight300.11 g/mol
Purity95%
IUPAC NameEthyl 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate
SMILESO=C(C(OC1=CC=C(Br)C=C1N2)C2=O)OCC

Biological Activity Overview

Ethyl 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Its structural features allow it to interact with specific molecular targets involved in cell growth regulation.
  • Antibacterial Properties : The compound has shown effectiveness against several bacterial strains, indicating potential for development as an antibacterial agent.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The synthesis of ethyl 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. The reaction often employs 2-aminophenol and ethyl bromoacetate in the presence of a base followed by cyclization and oxidation steps.

The mechanism of action is believed to involve interaction with specific enzymes or receptors, potentially inhibiting their activity or altering their signaling pathways. This interaction is crucial for its antitumor and antibacterial effects.

Case Study 1: Antitumor Activity

A study published in Molecules demonstrated that derivatives of benzo[b][1,4]oxazines exhibit significant cytotoxicity against human cancer cell lines. Ethyl 6-bromo derivative showed IC50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Antibacterial Efficacy

Research conducted by Smith et al. (2020) evaluated the antibacterial properties of various oxazine derivatives. The study found that ethyl 6-bromo derivative exhibited a broad spectrum of activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae .

Case Study 3: Anti-inflammatory Potential

In a recent investigation into anti-inflammatory compounds, ethyl 6-bromo derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate can be influenced by modifications to its structure:

  • Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to biological targets.
  • Oxo Group Positioning : Variations in the positioning of the oxo group can significantly affect the compound's reactivity and biological profile.

Q & A

Q. What are the standard synthetic routes for ethyl 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate, and how are intermediates purified?

The compound is typically synthesized via nucleophilic N-alkylation or benzylation reactions. For example, alkylation of a benzoxazine precursor with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst yields the ester derivative. Intermediates are purified using flash column chromatography (hexane:ethyl acetate gradients) to isolate products with yields ranging from 37% to 72% .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

  • IR spectroscopy : To confirm carbonyl stretches (e.g., 1755–1770 cm⁻¹ for ester and ketone groups) .
  • ¹H NMR : For resolving diastereotopic protons in the oxazine ring (e.g., δ 3.00–3.28 ppm for methylene groups) .
  • HRMS (ESI+) : To validate molecular weight (e.g., m/z 340.1548 [M + H]⁺) .

Q. What storage conditions are recommended to maintain the compound’s stability?

The compound should be stored at 2–8°C in a dry, inert environment to prevent hydrolysis of the ester or oxazine moieties .

Advanced Research Questions

Q. How does the bromo substituent at the 6-position influence further derivatization?

The bromo group enables Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents. For instance, coupling with 3,4-dimethylaniline in the presence of palladium catalysts generates analogs with modified electronic properties, though bulky substituents may reduce reactivity (e.g., yields drop from 72% to <50% for hindered derivatives) .

Q. What strategies optimize reaction yields during synthesis?

  • Catalyst selection : TBAB enhances alkylation efficiency by facilitating phase transfer .
  • Temperature control : Refluxing at 80°C for 19 hours improves conversion rates .
  • Purification : Gradient elution in column chromatography minimizes co-elution of byproducts .

Q. How is this compound utilized in designing mineralocorticoid receptor (MCR) modulators?

The compound serves as a key intermediate in synthesizing AZD9977, a selective MCR modulator. The 3-oxo-3,4-dihydrobenzooxazine core is functionalized with a fluoro-substituted benzoyl group to enhance receptor binding affinity .

Q. What structural insights can be gained from X-ray crystallography?

Single-crystal X-ray diffraction confirms the planar geometry of the oxazine ring and the spatial orientation of substituents. For example, the dihedral angle between the oxazine and benzene rings is ~10°, influencing steric interactions in derivatives .

Methodological Considerations

Q. How are substituent effects on biological activity analyzed?

Systematic SAR studies involve synthesizing analogs with varying substituents (e.g., methyl, allyl, or chloro groups) and testing their activity in cellular assays. For instance, replacing the bromo group with a methyl group in AZD9977 derivatives reduces MCR binding by 30% .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Critical issues include:

  • Byproduct formation : Nitration or hydrolysis side reactions require strict temperature control .
  • Yield optimization : Multi-step syntheses (e.g., esterification → alkylation → cyclization) often have cumulative yield losses .

Q. How can computational modeling predict reactivity?

Density functional theory (DFT) calculations assess the electron-withdrawing effect of the bromo group, which lowers the LUMO energy of the oxazine ring, facilitating nucleophilic attacks at the 6-position .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.